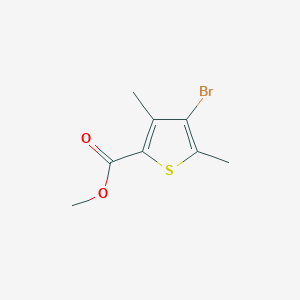
2-Bromo-4-methoxy-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-3-nitropyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a nitro group at the third position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-4-nitropyridine. One common method includes the reaction of 2-methoxy-4-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).
Oxidation: Potassium permanganate, solvents (e.g., water, acetone).
Major Products:
Substitution: 2-Amino-4-methoxy-3-nitropyridine, 2-Thio-4-methoxy-3-nitropyridine.
Reduction: 2-Bromo-4-methoxy-3-aminopyridine.
Oxidation: 2-Bromo-4-hydroxy-3-nitropyridine.
Applications De Recherche Scientifique
2-Bromo-4-methoxy-3-nitropyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-3-nitropyridine depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methoxy-3-nitropyridine
- 2-Bromo-5-chloro-3-nitropyridine
- 2-Bromo-3-nitropyridine
Comparison: 2-Bromo-4-methoxy-3-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, reduction potentials, and oxidation behaviors, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H5BrN2O3 |
|---|---|
Poids moléculaire |
233.02 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 |
Clé InChI |
RPAKNWYJVGSRKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)



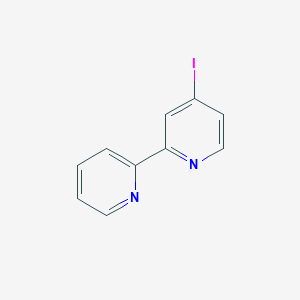
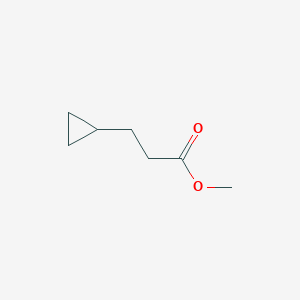
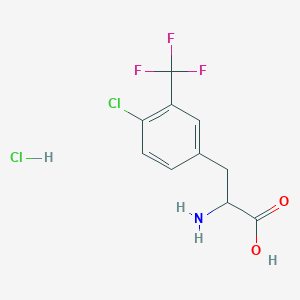
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

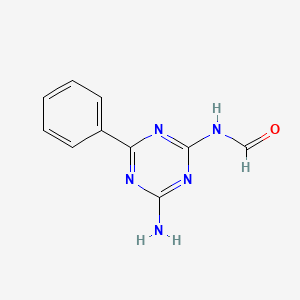
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)

